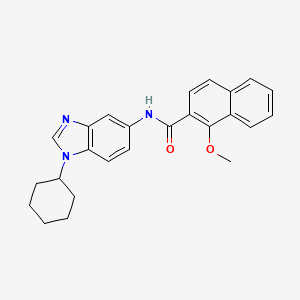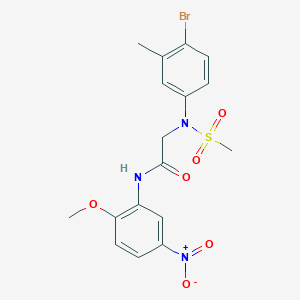![molecular formula C17H19BrN2O3S B3602053 N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide](/img/structure/B3602053.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide
Descripción general
Descripción
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide is a complex organic compound characterized by the presence of a sulfonamide group (–SO2NH–) and two substituted aromatic rings
Mecanismo De Acción
Target of Action
CBKinase1_011815, also known as CBKinase1_024215, N2-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N~1~-(2-methylphenyl)glycinamide, or BRD-K19355713-001-01-8, is a member of the Casein kinase 1 (CK1) family . The CK1 family is a group of serine/threonine-selective enzymes that function as regulators of signal transduction pathways in most eukaryotic cell types .
Mode of Action
The compound interacts with its targets, the CK1 isoforms, to regulate key signaling pathways. CK1 isoforms have been shown to phosphorylate key regulatory molecules involved in cell cycle, transcription and translation, the structure of the cytoskeleton, cell-cell adhesion, and receptor-coupled signal transduction .
Biochemical Pathways
The biochemical pathways affected by CBKinase1_011815 include those related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response, as well as neurodegeneration and cancer . CK1 isoforms are also involved in Wnt signaling, circadian rhythms, nucleo-cytoplasmic shuttling of transcription factors, DNA repair, and DNA transcription .
Result of Action
The molecular and cellular effects of CBKinase1_011815’s action are primarily related to its regulation of the aforementioned biochemical pathways. By interacting with CK1 isoforms and influencing their activity, CBKinase1_011815 can impact a wide range of cellular processes, potentially leading to changes in cell cycle progression, apoptosis, autophagy, and other cellular functions .
Action Environment
The action, efficacy, and stability of CBKinase1_011815 can be influenced by various environmental factors. These can include external factors such as temperature and light, as well as internal factors like the organism’s hormones and metabolism . For instance, the presence of other drugs or chemicals in the organism’s environment can affect gene expression and thus potentially influence the action of CBKinase1_011815
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromobenzenesulfonyl chloride with ethylamine to form N-ethyl-4-bromobenzenesulfonamide. This intermediate is then reacted with 2-methylphenylglycine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent quality and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Aplicaciones Científicas De Investigación
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide
Uniqueness
N~2~-[(4-bromophenyl)sulfonyl]-N~2~-ethyl-N-(2-methylphenyl)glycinamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to molecular targets compared to its fluorine, chlorine, or methyl-substituted analogs.
Propiedades
IUPAC Name |
2-[(4-bromophenyl)sulfonyl-ethylamino]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3S/c1-3-20(24(22,23)15-10-8-14(18)9-11-15)12-17(21)19-16-7-5-4-6-13(16)2/h4-11H,3,12H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPDPRIEKQIKBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(=O)NC1=CC=CC=C1C)S(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-chloro-5-ethoxy-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B3601988.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[4-(4-morpholinylsulfonyl)phenoxy]acetamide](/img/structure/B3602007.png)

![N-{2-[5-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B3602016.png)
![3-[(2,2-diphenylacetyl)amino]phenyl acetate](/img/structure/B3602031.png)
![N-[(2,4-DIMETHOXYPHENYL)METHYL]-1-PROPYL-1H-1,3-BENZODIAZOL-5-AMINE](/img/structure/B3602042.png)

![3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B3602052.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(3,4-dimethoxyphenyl)glycinamide](/img/structure/B3602056.png)

![benzyl 4-[(1-methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]benzoate](/img/structure/B3602066.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclohexyl-N~2~-(3-methylphenyl)glycinamide](/img/structure/B3602079.png)
![N-(2,4-dimethoxyphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B3602080.png)
